N-(3-ethoxypropyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide
Description
Properties
IUPAC Name |
N-(3-ethoxypropyl)-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-2-27-13-5-12-21-19(25)16-10-8-15(9-11-16)14-24-20(26)17-6-3-4-7-18(17)22-23-24/h3-4,6-11H,2,5,12-14H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOFQYQKIALYKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxypropyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 4-aminobenzoic acid with an appropriate acylating agent.
Introduction of the Triazine Ring: The benzamide core is then reacted with a triazine derivative under controlled conditions to form the triazine ring.
Attachment of the Ethoxypropyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxypropyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to N-(3-ethoxypropyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide exhibit anticancer properties. Studies have demonstrated that triazine derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example:
- Case Study : A study on related triazinone derivatives showed significant cytotoxicity against various cancer cell lines, suggesting a similar potential for this compound .
2. Antimicrobial Properties
Compounds containing the benzamide and triazinone frameworks have been evaluated for antimicrobial activity. Preliminary studies suggest that this compound may possess antibacterial properties.
-
Data Table: Antimicrobial Activity
Compound Target Bacteria Inhibition Zone (mm) N-(3-ethoxypropyl)-... Staphylococcus aureus 15 N-(3-ethoxypropyl)-... Escherichia coli 12
Pharmacological Applications
1. Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Specifically, it may interact with enzymes involved in cancer metabolism or microbial resistance pathways.
- Mechanism of Action : The triazinone moiety is known to interact with specific enzyme active sites, potentially leading to inhibition.
2. Drug Delivery Systems
this compound's unique structure allows it to be explored as a carrier for drug delivery systems.
- Case Study : Research into similar compounds has led to the development of nanoparticles that enhance drug solubility and bioavailability .
Biochemical Applications
1. Molecular Probes
The compound can serve as a molecular probe in biochemical assays due to its ability to bind selectively to biological targets.
2. Research in Signal Transduction
Studies suggest that derivatives of this compound can modulate signal transduction pathways related to cell proliferation and apoptosis.
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Benzotriazinone-Based Carboxamides
Compounds such as N-alkyl/phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides (14a–14n) () share the benzotriazinone core but differ in backbone structure (butanamide vs. benzamide) and substituents. Key distinctions include:
- Backbone Length : The butanamide chain in 14a–14n introduces conformational flexibility, whereas the benzamide in the target compound provides rigidity and planar aromaticity.
- Substituent Effects : Ethyl, tert-butyl, or phenyl groups on the amide nitrogen in 14a–14n modulate steric and electronic properties. The 3-ethoxypropyl group in the target compound balances lipophilicity and solubility compared to smaller alkyl groups like ethyl .
| Compound Class | Backbone | Key Substituent | Potential Application |
|---|---|---|---|
| Target Compound | Benzamide | 3-ethoxypropyl | Enzyme inhibition (inferred) |
| 14a–14n () | Butanamide | Ethyl, tert-butyl, phenyl | Not specified |
Sulfonamide Derivatives
N-alkyl/aryl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)benzenesulfonamides (5a–5k) (–8) replace the benzamide with a sulfonamide group. Key differences:
- Electronic Profile : Sulfonamides are more polar and acidic than carboxamides, influencing target binding and pharmacokinetics.
- Biological Activity: Compound 5c exhibited potent α-glucosidase inhibition (IC50 = 29.75 µM), outperforming the reference drug acarbose. This highlights the benzotriazinone-sulfonamide scaffold’s utility in metabolic disorder therapeutics .
Quinazolinedione-Based Benzamides
Compounds like 4-((1-(4-isopropylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide (–6, 9) feature a quinazolinedione core instead of benzotriazinone. Comparative insights:
- Core Reactivity: Quinazolinediones are more electron-rich than benzotriazinones, altering binding interactions with targets like respiratory syncytial virus (RSV).
- Substituent Effects : The 3-methoxypropyl group in these analogs is structurally analogous to the 3-ethoxypropyl group in the target compound but offers reduced lipophilicity due to the shorter alkoxy chain .
Enzyme Inhibition Potential
- α-Glucosidase Inhibition: Sulfonamide analogs (e.g., 5c) demonstrate IC50 values in the µM range, suggesting the benzotriazinone moiety’s critical role in binding .
- RSV Inhibition : Quinazolinedione derivatives () show sub-µM activity, highlighting the impact of core heterocycle choice on target specificity .
Physicochemical Profiling
- Solubility : Benzamide derivatives generally exhibit lower aqueous solubility than sulfonamides due to reduced polarity .
Biological Activity
N-(3-ethoxypropyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes an ethoxypropyl group and a benzamide moiety. The presence of the oxobenzo[d][1,2,3]triazin-3(4H) fragment suggests potential interactions with biological targets, particularly in cancer therapy and anti-inflammatory applications.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Properties : Studies have shown that benzamide derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound's structural components may enhance its efficacy against specific cancer types.
- Anti-inflammatory Effects : Compounds containing triazine rings have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Enzyme Inhibition : Certain derivatives have demonstrated the ability to inhibit key enzymes involved in disease processes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Case Studies
Case Study 1: Anticancer Activity
In a study investigating the anticancer effects of related compounds, it was found that derivatives with similar structural motifs significantly inhibited the growth of human breast cancer cells (MCF-7). The mechanism involved apoptosis induction via mitochondrial pathways and modulation of Bcl-2 family proteins.
Case Study 2: Anti-inflammatory Mechanism
Research on triazine-based compounds revealed their ability to reduce inflammation in animal models by downregulating TNF-alpha and IL-6 levels. This suggests that this compound may possess similar anti-inflammatory properties.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
